Cas no 151721-78-7 (1,3,5-Tribromo-2,4,6-triiodobenzene)

1,3,5-Tribromo-2,4,6-triiodobenzene 化学的及び物理的性質
名前と識別子
-
- 1,3,5-tribromo-2,4,6-triiodobenzene
- 151721-78-7
- SCHEMBL5244980
- G65690
- 1,3,5-tribromo-2,4,6-triiodo-benzene
- CS-0170514
- MFCD00182449
- 1,3,5-Tribromo-2,4,6-triiodobenzene
-
- インチ: InChI=1S/C6Br3I3/c7-1-4(10)2(8)6(12)3(9)5(1)11
- InChIKey: PHXNXSOHPKDBSW-UHFFFAOYSA-N
- ほほえんだ: C1(=C(C(=C(C(=C1I)Br)I)Br)I)Br
計算された属性
- せいみつぶんしりょう: 691.4664g/mol
- どういたいしつりょう: 689.4684g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 122
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 5.9
1,3,5-Tribromo-2,4,6-triiodobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1241154-100mg |
1,3,5-Tribromo-2,4,6-triiodobenzene |
151721-78-7 | 98% | 100mg |
¥725 | 2023-04-15 | |
1PlusChem | 1P024HY5-1g |
1,3,5-Tribromo-2,4,6-triiodobenzene |
151721-78-7 | 95% | 1g |
$249.00 | 2023-12-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1241154-250mg |
1,3,5-Tribromo-2,4,6-triiodobenzene |
151721-78-7 | 98% | 250mg |
¥925.00 | 2023-11-21 | |
1PlusChem | 1P024HY5-100mg |
1,3,5-Tribromo-2,4,6-triiodobenzene |
151721-78-7 | 95% | 100mg |
$55.00 | 2023-12-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1241154-1g |
1,3,5-Tribromo-2,4,6-triiodobenzene |
151721-78-7 | 98% | 1g |
¥2497.00 | 2023-11-21 | |
1PlusChem | 1P024HY5-250mg |
1,3,5-Tribromo-2,4,6-triiodobenzene |
151721-78-7 | 95% | 250mg |
$93.00 | 2023-12-21 | |
1PlusChem | 1P024HY5-5g |
1,3,5-Tribromo-2,4,6-triiodobenzene |
151721-78-7 | 95% | 5g |
$899.00 | 2023-12-21 |
1,3,5-Tribromo-2,4,6-triiodobenzene 関連文献
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Sajjad Husain Mir,Yuichi Takasaki,Emile R. Engel,Satoshi Takamizawa RSC Adv. 2018 8 21933
-
C. Malla Reddy,Srinivas Basavoju,Gautam R. Desiraju Chem. Commun. 2005 2439
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Yasuhiro Miyamoto,Satoshi Takamizawa Dalton Trans. 2015 44 5688
1,3,5-Tribromo-2,4,6-triiodobenzeneに関する追加情報
Introduction to 1,3,5-Tribromo-2,4,6-triiodobenzene (CAS No. 151721-78-7)
1,3,5-Tribromo-2,4,6-triiodobenzene, identified by its Chemical Abstracts Service (CAS) number 151721-78-7, is a specialized organic compound that has garnered significant attention in the field of synthetic chemistry and material science. This trihalogenated benzene derivative exhibits a unique structure characterized by the presence of three bromine atoms and three iodine atoms at specific positions on the benzene ring. The compound’s distinct molecular architecture makes it a valuable intermediate in various chemical syntheses and has potential applications in pharmaceutical research and advanced material development.
The structure of 1,3,5-Tribromo-2,4,6-triiodobenzene is highly symmetrical, with the halogen atoms arranged in a manner that imparts specific electronic and steric properties to the molecule. This symmetry not only influences its reactivity but also opens up possibilities for its use in designing complex chemical systems. The compound’s high halogen content makes it particularly interesting for applications involving cross-coupling reactions, where it can serve as a precursor for more intricate molecular frameworks.
In recent years, there has been growing interest in the synthetic applications of 1,3,5-Tribromo-2,4,6-triiodobenzene due to its ability to participate in a wide range of chemical transformations. For instance, its halogenated structure allows for facile functionalization through nucleophilic aromatic substitution or metal-catalyzed coupling reactions. These reactions are pivotal in constructing biaryl compounds and heterocyclic structures, which are prevalent in many pharmaceuticals and agrochemicals.
One of the most compelling aspects of 1,3,5-Tribromo-2,4,6-triiodobenzene is its potential role in the development of advanced materials. Researchers have explored its use in creating conductive polymers and organic semiconductors due to its extended π-conjugation system and the electron-withdrawing nature of the halogen substituents. These properties make it an attractive candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).
Recent studies have also highlighted the pharmaceutical relevance of 1,3,5-Tribromo-2,4,6-triiodobenzene. Its structural motif is reminiscent of certain bioactive molecules that exhibit antimicrobial and anti-inflammatory properties. By leveraging computational chemistry and high-throughput screening techniques, scientists have identified derivatives of this compound that show promise as lead compounds for drug discovery. The bromine and iodine atoms provide handles for further derivatization, allowing chemists to fine-tune the biological activity of these molecules.
The chemical reactivity of 1,3,5-Tribromo-2,4,6-triiodobenzene is another area of active investigation. The presence of multiple halogen atoms makes it a versatile reagent in synthetic organic chemistry. For example, it can undergo palladium-catalyzed cross-coupling reactions with various organometallic reagents to form biaryl compounds. These reactions are foundational in constructing complex molecular architectures and have been widely used in the synthesis of natural products and drug candidates.
Moreover,the spectroscopic properties of 1,3,5-Tribromo-2,4,6-triiodobenzene have been thoroughly characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These studies have provided valuable insights into its molecular structure and dynamics. The high-resolution NMR data reveal detailed information about the electronic environment surrounding each atom in the molecule. This information is crucial for understanding its reactivity and for designing experiments that optimize its use in synthetic protocols.
In conclusion,1,3,5-Tribromo-2,4,6-triiodobenzene (CAS No.151721-78-7) is a multifaceted compound with significant potential across multiple domains of chemistry and materials science。 Its unique structure,reactivity,and spectroscopic properties make it an invaluable tool for researchers working on advanced materials,pharmaceuticals,and synthetic chemistry。 As our understanding of its capabilities continues to grow,we can expect to see even more innovative applications emerge from this versatile molecule.
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